An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate
An In-depth Technical Guide to Tert-butyl N-(4-azidobutyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl N-(4-azidobutyl)carbamate. This bifunctional molecule is a valuable reagent in chemical biology, medicinal chemistry, and materials science, primarily utilized as a crosslinker and a key component in bioorthogonal "click chemistry" reactions.
Core Chemical and Physical Properties
Tert-butyl N-(4-azidobutyl)carbamate, also known as N-Boc-4-azidobutylamine, incorporates two key functional groups: a terminal azide (B81097) and an amine group protected by a tert-butoxycarbonyl (Boc) group.[1] The azide allows for highly specific covalent bond formation with alkynes via click chemistry, while the Boc-protected amine provides a latent reactive site that can be deprotected under mild acidic conditions for subsequent modifications.[1][2]
Quantitative Data Summary
The physical and computational properties of tert-butyl N-(4-azidobutyl)carbamate are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 129392-85-4 | [3][4] |
| Molecular Formula | C₉H₁₈N₄O₂ | [3][4] |
| Molecular Weight | 214.26 g/mol (approx.) | [3][4] |
| Exact Mass | 214.14300 | [3] |
| Appearance | Off-white solid | [5] |
| Purity | ≥98% | [4] |
| Storage Temperature | 4°C or -20°C | [1][4] |
| Polar Surface Area (PSA) | 91.57 Ų | [3] |
| LogP | 2.26 - 2.60 | [3][4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Rotatable Bonds | 5 | [4] |
Synthesis and Reactivity
Synthetic Pathway
The synthesis of tert-butyl N-(4-azidobutyl)carbamate typically begins with a precursor containing a C4 scaffold with two distinct functional groups, such as 4-amino-1-butanol (B41920) or 1,4-diaminobutane (B46682).[6] A common strategy involves the selective protection of the amine functionality followed by the introduction of the azide group.
A logical synthetic workflow is as follows:
-
Amine Protection : The primary amine of the starting material is protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The Boc group is chosen for its stability across a wide range of reaction conditions and its straightforward removal under mild acid.[6]
-
Functional Group Conversion (if necessary) : If starting from a precursor like 4-(tert-Butoxycarbonylamino)-1-butanol, the hydroxyl group is typically converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution.[7]
-
Azidation : The azide group is introduced via nucleophilic substitution using an azide salt, such as sodium azide, which displaces the leaving group.
Core Reactivity and Applications
The primary utility of this compound stems from its bifunctional nature, enabling its use in multi-step conjugation strategies.
-
Click Chemistry : The azide moiety readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8] This reaction forms a stable 1,4-disubstituted triazole ring with terminal or internal alkynes.[1][2] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for bioconjugation.[8][9] It can also react with strained alkynes like BCN or DBCO in copper-free click reactions.[1][2]
-
Amine Deprotection : The N-Boc protecting group is stable to many reagents but can be cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.[1][2] This newly exposed amine can then be used for further functionalization, such as amide bond formation with activated carboxylic acids or labeling with amine-reactive dyes.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl N-(4-aminobutyl)carbamate
This protocol describes the mono-Boc protection of 1,4-diaminobutane, a common precursor for azido-functionalized linkers.
Materials:
-
1,4-diaminobutane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
0.1 M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Methodology: [10]
-
Dissolve 1,4-diaminobutane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Prepare a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane.
-
At room temperature, slowly add the (Boc)₂O solution to the diamine solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 12 hours.
-
After the reaction, transfer the mixture to a separatory funnel and wash sequentially with 0.1 M HCl, 5% NaHCO₃ solution, and saturated brine.[10]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the product, tert-butyl N-(4-aminobutyl)carbamate.[10]
Note: The subsequent conversion to the azide would involve diazotization of the free amine followed by substitution with an azide source, or conversion of a corresponding alcohol to a leaving group followed by azide substitution.
Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol outlines a general procedure for labeling an alkyne-modified molecule (e.g., a protein or oligonucleotide) with an azide linker like tert-butyl N-(4-azidobutyl)carbamate.
Materials:
-
Azide compound (e.g., tert-butyl N-(4-azidobutyl)carbamate) solution (e.g., 10 mM in DMSO/water)
-
Alkyne-modified molecule in a suitable buffer (e.g., PBS)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand stock solution (e.g., 200 mM THPTA in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Microcentrifuge tubes
-
Prepare the catalyst solution by incubating CuSO₄ with the THPTA ligand (1:2 molar ratio) for several minutes before starting the reaction.[9][11]
-
In a microcentrifuge tube, combine the alkyne-modified molecule with an excess (e.g., 4-50 equivalents) of the azide compound.[9]
-
Add the pre-incubated THPTA/CuSO₄ catalyst complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.[11]
-
Protect the reaction from light and allow it to proceed at room temperature for 30-60 minutes.[9][11]
-
The resulting triazole-linked product can then be purified by methods appropriate for the target molecule (e.g., ethanol (B145695) precipitation for DNA, dialysis or size-exclusion chromatography for proteins).[9]
Safety and Handling
-
General Handling : Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]
-
Azide Group : Organic azides can be energetic and potentially explosive, especially with exposure to heat, shock, or certain metals. While this compound has a high ratio of carbon and hydrogen atoms to nitrogen, which generally reduces its explosive potential, it should still be handled with care. Avoid heating excessively.
-
Boc-Protected Amine : The Boc-protected amine is generally stable. However, related carbamates can cause skin and eye irritation.[13][14]
-
Stability and Storage : The compound is stable under recommended storage conditions (4°C or -20°C in a dry, well-ventilated place).[1][4] It is incompatible with strong oxidizing agents.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15]
References
- 1. tert-Butyl N-(4-azidobutyl)carbamate, 129392-85-4 | BroadPharm [broadpharm.com]
- 2. tert-butyl (4-azidobutyl)carbamate | 129392-85-4 [chemicalbook.com]
- 3. tert-butyl (4-azidobutyl)carbamate | CAS#:129392-85-4 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. Tert-butyl N-(4-azidobutyl)carbamate | 129392-85-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Page loading... [wap.guidechem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
